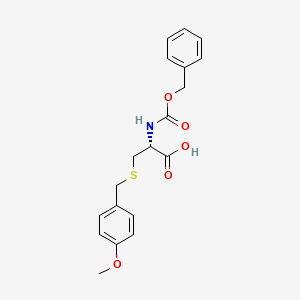

Z-Cys(pmeobzl)-OH

Descripción general

Descripción

Z-Cys(pmeobzl)-OH is a novel thiol-containing amino acid derivative, which has been studied for its potential use in various scientific research applications. It is an optically active compound with a p-methoxybenzyl (pmeobzl) side chain, and is synthesized using a palladium-catalyzed reaction between cysteine and p-methoxybenzyl bromide. This compound has attracted much attention due to its unique properties and its potential applications in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Arenavirus RING Protein and Oncoprotein Interaction : A study by Borden, Campbell Dwyer, & Salvato (1998) found that the arenavirus Z protein can bind with the oncoprotein promyelocytic leukemia protein (PML) and relocate PML nuclear bodies to the cytoplasm. This interaction may influence arenavirus infection characteristics.

Zinc Oxide-Based Photocatalysis : Kumar & Rao (2015) explored the use of zinc oxide (ZnO) in photocatalysis for environmental applications, highlighting its potential in wastewater treatment. They reviewed strategies for improving ZnO's performance by altering its surface-bulk structure and charge transfer pathways (Kumar & Rao, 2015).

Zn Binding in Proteins : Lee & Lim (2008) investigated the structural and catalytic Zn-binding sites in proteins. They revealed that Zn(2+) plays distinct roles in structural and catalytic sites, which are reflected in different bond distances to Zn(2+) (Lee & Lim, 2008).

Enzymatic Synthesis of Oligopeptide : Chou, Chen, Wong, & Wang (1978) conducted a study on the enzymatic synthesis of dipeptides, tripeptides, and tetrapeptides using papain, which includes the synthesis of a tetrapeptide containing a Z-Cys(Bzl) component (Chou et al., 1978).

Photocatalytic Z-Scheme BiOCl-Au-CdS Photoelectrochemical Biodetection : Zeng, Luo, Su, Zhang, Tang, Niessner, & Knopp (2019) developed a palindromic molecular beacon-based "Z-scheme" photoelectrochemical biosensing protocol for selective screening of kanamycin through DNA hybridization-induced conformational conversion (Zeng et al., 2019).

Mecanismo De Acción

Target of Action

Z-Cys(pmeobzl)-OH, also known as Nα-Z-S-benzyl-L-cysteine , is a complex molecule that has been used in various biochemical studies

Mode of Action

It has been used in the synthesis of oxidized rubredoxin models . Rubredoxin is a type of iron-containing protein involved in electron transfer processes within cells. The Fe(III)/Z-Cys-Ala-Ala-Cys-OMe complex, which includes a molecule similar to this compound, exhibits similar absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) spectra to native oxidized rubredoxin .

Biochemical Pathways

Given its use in creating oxidized rubredoxin models , it may influence pathways involving electron transfer processes.

Result of Action

The Fe(III)/Z-Cys-Ala-Ala-Cys-OMe complex, which includes a molecule similar to this compound, has a similar electronic configuration and core structure to that of native oxidized rubredoxin . This suggests that this compound may have a role in mimicking or influencing the function of rubredoxin in electron transfer processes.

Propiedades

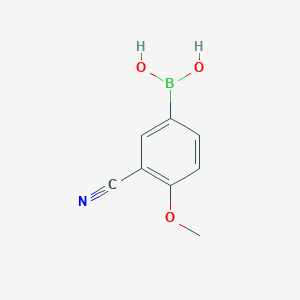

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIVJYICKMMKHE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

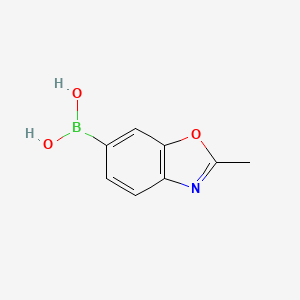

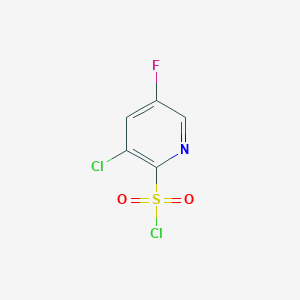

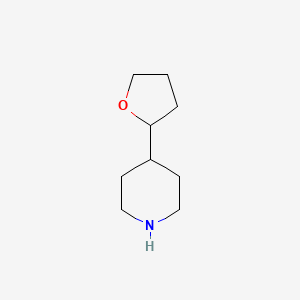

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

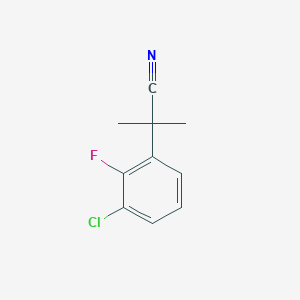

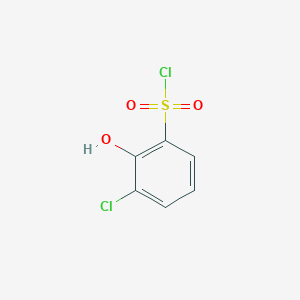

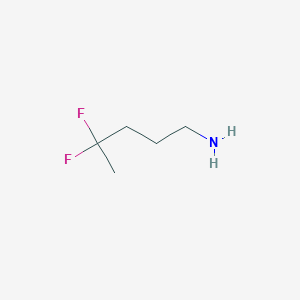

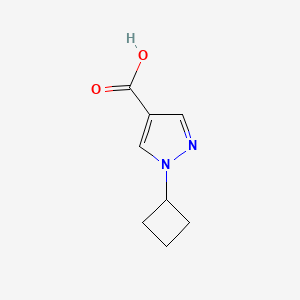

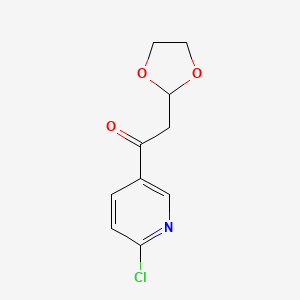

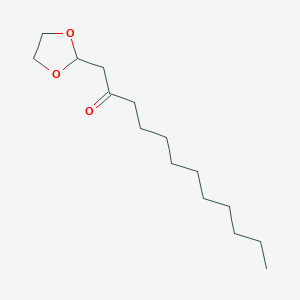

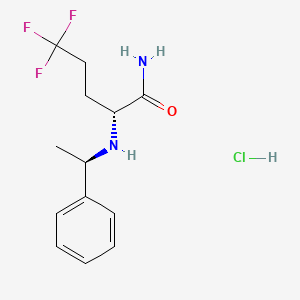

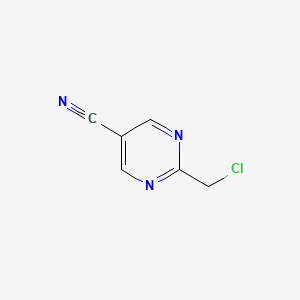

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)